4-Aminophenyl-cycloheptane
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Overview
Description
4-Aminophenyl-cycloheptane is an organic compound with the molecular formula C13H19N It is a derivative of aniline where the hydrogen atom at the para position is replaced by a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl-cycloheptane typically involves the reaction of aniline with cycloheptyl halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with cycloheptyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or tetrahydrofuran at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenyl-cycloheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cycloheptyl-substituted cyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Cycloheptylnitrobenzene.
Reduction: 4-Cycloheptylcyclohexylamine.
Substitution: 4-Cycloheptyl-2-nitroaniline, 4-Cycloheptyl-2-chloroaniline.
Scientific Research Applications
4-Aminophenyl-cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Aminophenyl-cycloheptane involves its interaction with molecular targets such as enzymes and receptors. The cycloheptyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
4-Cyclohexylaniline: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-Cyclopentylaniline: Contains a cyclopentyl group at the para position.
4-Tert-butylaniline: Features a tert-butyl group at the para position.
Comparison: 4-Aminophenyl-cycloheptane is unique due to the larger cycloheptyl group, which can impart different steric and electronic effects compared to its analogs. This can result in variations in reactivity, binding affinity, and overall chemical behavior, making it a distinct compound for specific applications.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-cycloheptylaniline |
InChI |
InChI=1S/C13H19N/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11H,1-6,14H2 |
InChI Key |
LPBWEMHFJIWLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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